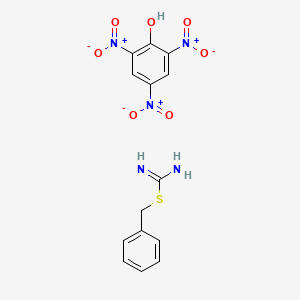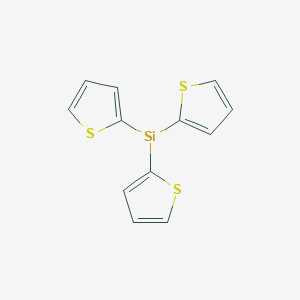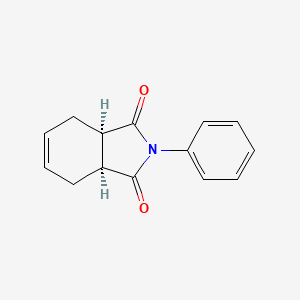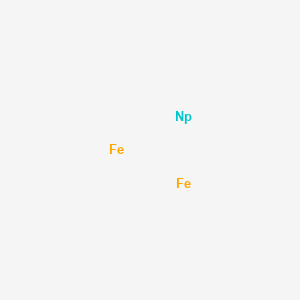
Iron;neptunium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;neptunium is a compound that involves the interaction between iron and neptunium, a radioactive actinide element Neptunium is known for its multiple oxidation states and its significant role in nuclear research and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Iron;neptunium compounds typically involves the reaction of neptunium with iron minerals under controlled conditions. For instance, neptunium can interact with iron oxides or sulfides, leading to the formation of various neptunium-iron complexes. The reaction conditions often include specific pH levels, temperatures, and the presence of reducing or oxidizing agents .
Industrial Production Methods
Industrial production of this compound compounds is generally associated with nuclear reactors and the reprocessing of nuclear fuel. Neptunium is produced as a byproduct in nuclear reactors, and its interaction with iron-containing materials can lead to the formation of this compound compounds. These processes are carefully monitored to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Iron;neptunium compounds undergo various chemical reactions, including:
Oxidation and Reduction: Neptunium can exist in multiple oxidation states, ranging from +3 to +7.
Complexation: Neptunium forms complexes with iron minerals, such as ferrihydrite and goethite, through adsorption and coordination reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound compounds include:
Oxidizing Agents: Such as ozone, which can oxidize neptunium to higher oxidation states.
Reducing Agents: Such as hydrogen sulfide, which can reduce neptunium to lower oxidation states.
Major Products Formed
The major products formed from these reactions include various neptunium oxides and hydroxides, depending on the specific reaction conditions and the oxidation state of neptunium .
Applications De Recherche Scientifique
Iron;neptunium compounds have several scientific research applications, including:
Environmental Science: Studying the mobility and retention of neptunium in the environment, particularly in relation to iron minerals.
Nuclear Waste Management: Understanding the interactions between neptunium and iron minerals to improve the storage and disposal of nuclear waste.
Radiochemistry: Investigating the redox behavior and complexation of neptunium in various chemical environments.
Mécanisme D'action
The mechanism of action of Iron;neptunium compounds involves the redox chemistry and complexation behavior of neptunium. Neptunium can form stable complexes with iron minerals, which can influence its mobility and bioavailability in the environment. The specific molecular targets and pathways involved include the formation of inner-sphere complexes and the adsorption of neptunium onto iron mineral surfaces .
Comparaison Avec Des Composés Similaires
Iron;neptunium compounds can be compared with other actinide-iron compounds, such as those involving uranium and plutonium. Similar compounds include:
Uranium;iron: Exhibits similar redox and complexation behavior with iron minerals.
Plutonium;iron: Also forms stable complexes with iron minerals and undergoes similar redox reactions.
The uniqueness of this compound compounds lies in the specific oxidation states and complexation behavior of neptunium, which can differ from those of uranium and plutonium .
Propriétés
Numéro CAS |
12518-77-3 |
|---|---|
Formule moléculaire |
Fe2Np |
Poids moléculaire |
348.74 g/mol |
Nom IUPAC |
iron;neptunium |
InChI |
InChI=1S/2Fe.Np |
Clé InChI |
NCSQLRTVVHHIKO-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
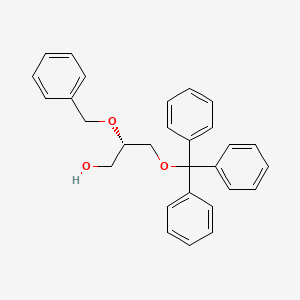
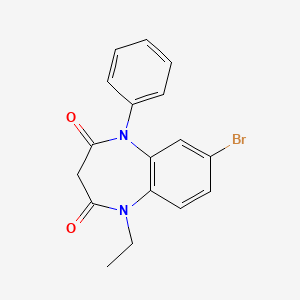
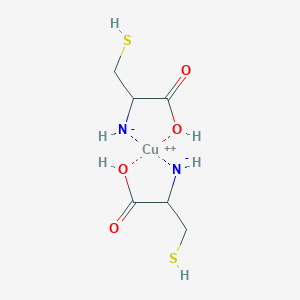
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
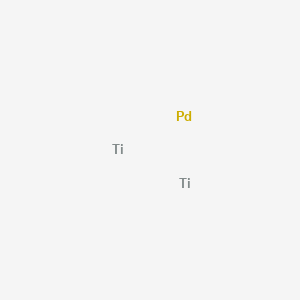
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
